molecular formula C6H17N3 B1617099 N,N-Dimethyldiethylenetriamine CAS No. 24229-53-6

N,N-Dimethyldiethylenetriamine

Cat. No.: B1617099
CAS No.: 24229-53-6
M. Wt: 131.22 g/mol
InChI Key: HLTMVWQXGLNLCU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with formaldehyde and formic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is produced by the methylation of diethylenetriamine using methanol in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldiethylenetriamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides like chlorine and bromine. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include N,N-dimethyl-N’-formyldiethylenetriamine, N,N-dimethyl-N’-methyldiethylenetriamine, and N,N-dimethyl-N’-halodiethylenetriamine .

Mechanism of Action

The mechanism of action of N,N-Dimethyldiethylenetriamine involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, such as oxidation and reduction reactions. The molecular targets and pathways involved in these processes include transition metal ions and their associated ligands .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyldiethylenetriamine include:

Uniqueness

This compound is unique due to its ability to form stable complexes with a wide range of metal ions, making it a versatile ligand in coordination chemistry. Its structure, which includes three nitrogen atoms, allows for multiple coordination sites, enhancing its reactivity and stability in various chemical reactions .

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3/c1-9(2)6-5-8-4-3-7/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTMVWQXGLNLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066970
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
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Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24229-53-6
Record name N2-(2-Aminoethyl)-N1,N1-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl-
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Record name N,N-Dimethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-dimethyl-
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Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-dimethyl-
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Record name N2-(2-aminoethyl)-N1,N1-dimethylethylenediamine
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Record name N1-(2-Aminoethyl)-N2,N2-dimethylethane-1,2-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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